molecular formula C19H20N2O4S B14949847 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate

Cat. No.: B14949847
M. Wt: 372.4 g/mol
InChI Key: TWKXRKZCBPLSFE-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzisothiazole moiety and a phenylpropanoate group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with appropriate reagents to introduce the amino and phenylpropanoate groups. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide to form the benzisothiazole core . Subsequent reactions with suitable amines and phenylpropanoic acid derivatives yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . In medicinal applications, the compound may inhibit specific signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE is unique due to its combination of a benzisothiazole core and a phenylpropanoate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-phenylpropanoate

InChI

InChI=1S/C19H20N2O4S/c22-18(12-11-15-7-2-1-3-8-15)25-14-6-13-20-19-16-9-4-5-10-17(16)26(23,24)21-19/h1-5,7-10H,6,11-14H2,(H,20,21)

InChI Key

TWKXRKZCBPLSFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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